Potassium, (triphenylmethyl)-
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Overview
Description
Potassium, (triphenylmethyl)-, also known as triphenylmethyl potassium, is an organopotassium compound. It is a derivative of triphenylmethane where the hydrogen atom of the central carbon is replaced by a potassium atom. This compound is known for its stability and reactivity, making it a valuable reagent in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium, (triphenylmethyl)-, can be synthesized through the reaction of triphenylmethane with potassium metal. The reaction typically takes place in an inert atmosphere to prevent oxidation. The general reaction is as follows:
Ph3CH+K→Ph3CK+21H2
where Ph represents a phenyl group.
Industrial Production Methods
Industrial production of potassium, (triphenylmethyl)-, involves the same basic reaction but on a larger scale. The process requires careful control of temperature and pressure to ensure the purity and yield of the product. The use of high-purity reagents and solvents is crucial to avoid contamination.
Chemical Reactions Analysis
Types of Reactions
Potassium, (triphenylmethyl)-, undergoes various types of reactions, including:
Oxidation: Reacts with oxygen to form triphenylmethyl peroxide.
Reduction: Can be reduced to triphenylmethane.
Substitution: Participates in nucleophilic substitution reactions where the potassium atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Typically involves exposure to air or oxygen.
Reduction: Requires reducing agents such as hydrogen gas or metal hydrides.
Substitution: Common nucleophiles include halides, alkoxides, and amines.
Major Products
Oxidation: Triphenylmethyl peroxide.
Reduction: Triphenylmethane.
Substitution: Various substituted triphenylmethane derivatives depending on the nucleophile used.
Scientific Research Applications
Potassium, (triphenylmethyl)-, has a wide range of applications in scientific research:
Chemistry: Used as a strong base and nucleophile in organic synthesis. It is also employed in the preparation of other organometallic compounds.
Biology: Acts as a reagent in the synthesis of biologically active molecules.
Medicine: Involved in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of potassium, (triphenylmethyl)-, involves the transfer of the triphenylmethyl anion to various substrates. This anion is highly reactive and can participate in a variety of chemical reactions, including nucleophilic substitution and addition reactions. The molecular targets and pathways depend on the specific reaction and substrate involved.
Comparison with Similar Compounds
Similar Compounds
Triphenylmethyl sodium: Similar in structure but uses sodium instead of potassium.
Triphenylmethyl lithium: Another similar compound with lithium as the metal.
Triphenylmethyl magnesium bromide: A Grignard reagent with magnesium and bromine.
Uniqueness
Potassium, (triphenylmethyl)-, is unique due to its specific reactivity and stability compared to its sodium and lithium counterparts. It offers distinct advantages in certain synthetic applications, particularly where the reactivity of potassium is preferred.
Properties
CAS No. |
1528-27-4 |
---|---|
Molecular Formula |
C19H15K |
Molecular Weight |
282.4 g/mol |
IUPAC Name |
potassium;diphenylmethylbenzene |
InChI |
InChI=1S/C19H15.K/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h1-15H;/q-1;+1 |
InChI Key |
FZWIBIHTJMCHGT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[C-](C2=CC=CC=C2)C3=CC=CC=C3.[K+] |
Origin of Product |
United States |
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